molecular formula C16H20OSi B11862113 4-(Trimethylsilyl)benzhydrol CAS No. 17964-15-7

4-(Trimethylsilyl)benzhydrol

Cat. No.: B11862113
CAS No.: 17964-15-7
M. Wt: 256.41 g/mol
InChI Key: YEOIHYBPKNQOKV-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)benzhydrol is an organic compound with the molecular formula C16H20OSi. It is a derivative of benzhydrol, where a trimethylsilyl group is attached to the benzene ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

4-(Trimethylsilyl)benzhydrol can be synthesized through the direct coupling of benzhydryl alcohols with organotrimethylsilanes. This transformation occurs in the presence of a substoichiometric amount of an inexpensive, commercially available aqueous tetrafluoroboric acid catalyst. The reaction conditions demonstrate good functional group tolerance to both electron-donating and electron-withdrawing substituents, and do not require the exclusion of air and moisture . Industrial production methods typically involve similar synthetic routes, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

4-(Trimethylsilyl)benzhydrol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include Lewis acids such as Fe(OTf)3, FeBr2, Cu(OTf)2, and FeCl3 . Major products formed from these reactions are often functionalized diarylmethyl products, which are common structural motifs in pharmaceuticals .

Mechanism of Action

The mechanism by which 4-(Trimethylsilyl)benzhydrol exerts its effects involves the formation of stable intermediates and complexes with various reagents. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways involved include interactions with Lewis acids and bases, leading to the formation of new chemical bonds and functional groups .

Comparison with Similar Compounds

4-(Trimethylsilyl)benzhydrol can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its trimethylsilyl group, which imparts specific steric and electronic properties that influence its chemical behavior and applications .

Properties

CAS No.

17964-15-7

Molecular Formula

C16H20OSi

Molecular Weight

256.41 g/mol

IUPAC Name

phenyl-(4-trimethylsilylphenyl)methanol

InChI

InChI=1S/C16H20OSi/c1-18(2,3)15-11-9-14(10-12-15)16(17)13-7-5-4-6-8-13/h4-12,16-17H,1-3H3

InChI Key

YEOIHYBPKNQOKV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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